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Compound of Interest

tert-Butyl (5-iodopyridin-2-
Compound Name:
yl)carbamate

Cat. No.: B1341627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound
tert-Butyl (5-iodopyridin-2-yl)carbamate. While exhaustive experimental spectra for this
specific molecule are not readily available in the surveyed literature, this document compiles
predicted data and information from analogous compounds to offer a valuable reference for its
characterization. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for
these analytical techniques.

Chemical Structure and Properties

o |[UPAC Name: tert-butyl N-(5-iodopyridin-2-yl)carbamate
e Molecular Formula: C10H13IN202[1]

e Molecular Weight: 320.13 g/mol [1]

e CAS Number: 375853-79-5

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for tert-Butyl (5-
iodopyridin-2-yl)carbamate. This data is derived from computational predictions and analysis
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of structurally similar compounds.

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.2 d 1H H-6 (pyridinyl)
~7.8 dd 1H H-4 (pyridinyl)
~7.5 d 1H H-3 (pyridinyl)
~7.0 brs 1H N-H (carbamate)
1.54 S 9H tert-butyl

Table 2: Predicted 13C NMR Spectral Data (CDCIs, 100 MHZz)

Chemical Shift (6) ppm

Assignment

~155 C=0 (carbamate)
~152 C-2 (pyridinyl)
~148 C-6 (pyridinyl)
~145 C-4 (pyridinyl)
~115 C-3 (pyridinyl)
~85 C-5 (pyridinyl)
~81 C(CHs)3

~28 C(CH3)3

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H stretch (carbamate)

~2970 Medium C-H stretch (aliphatic)

~1730 Strong C=0 stretch (carbamate)

~1580, 1470 Medium-Strong C.::C/C:N stretch (pyridine
ring)

~1250, 1150 Strong C-O stretch (carbamate)

~830 Strong C-H bend (out-of-plane)

~530 Medium C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

320 Moderate [M]* (Molecular lon)
264 High [M - CaHs]*

221 Moderate [M - CaHoO2]*

194 High [M - Boc]*

57 Very High [CaHo]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (*H) and carbon (*3C) nuclei.

Methodology:
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e Sample Preparation: Dissolve 5-10 mg of tert-Butyl (5-iodopyridin-2-yl)carbamate in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or
32 scans).

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

[¢]

Employ proton decoupling to simplify the spectrum.

[e]

Use a pulse angle of 45 degrees.

o

Set the relaxation delay to 2-5 seconds.

[¢]

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply firm and even pressure to the sample using the instrument's
pressure arm to ensure good contact with the crystal.

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the major fragmentation pathways.

Logical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like tert-Butyl (5-iodopyridin-2-yl)carbamate.

Compound Synthesis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (5-iodopyridin-2-
yl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-
iodopyridin-2-yl-carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-iodopyridin-2-yl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-iodopyridin-2-yl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-iodopyridin-2-yl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b1341627#spectroscopic-data-of-tert-butyl-5-iodopyridin-2-yl-carbamate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1341627?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

